MAO-A Inhibition vs. Structural Analog
In a standardized fluorimetric assay measuring inhibition of human recombinant MAO-A (kynuramine to 4-hydroxyquinoline conversion), 8-(chloromethyl)-5-(trifluoromethyl)quinoline demonstrated an IC50 of 21,800 nM [1]. This value indicates a 184-fold difference in potency compared to another quinoline derivative, CHEMBL3398532 (IC50 = 118 nM) in the same assay [2], highlighting that the specific substitution pattern of the target compound yields a distinct, and in this case weaker, activity profile, making it unsuitable as a direct functional replacement but potentially useful as a negative control or a low-affinity scaffold for SAR studies.
| Evidence Dimension | Inhibitory Potency against human MAO-A |
|---|---|
| Target Compound Data | IC50 = 21,800 nM (21.8 µM) |
| Comparator Or Baseline | CHEMBL3398532 (a quinoline derivative) |
| Quantified Difference | 184-fold less potent (21,800 nM vs. 118 nM) |
| Conditions | Inhibition of human recombinant MAO-A, fluorimetric assay using kynuramine substrate |
Why This Matters
This large quantitative difference in potency confirms that the target compound's activity is not generic to all quinolines, making it unsuitable as a direct substitute in assays where high MAO-A inhibition is desired.
- [1] BindingDB entry BDBM50350504, CHEMBL1814639. IC50: 2.18E+4 nM for human recombinant MAO-A. View Source
- [2] BindingDB entry BDBM50063521, CHEMBL3398532. IC50: 118 nM for human recombinant MAO-A. View Source
